molecular formula C13H24N2O2 B6229783 tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate CAS No. 1330763-97-7

tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate

Cat. No. B6229783
CAS RN: 1330763-97-7
M. Wt: 240.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate” is a chemical compound with the CAS Number: 1330763-97-7 . It has a molecular weight of 240.35 . The IUPAC name for this compound is tert-butyl 6-azaspiro [2.5]oct-1-ylmethylcarbamate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-8-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, “tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate” is an oil-like substance . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 240.35 .

Safety and Hazards

The safety information for “tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate” includes several hazard statements: H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05 and GHS07 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate involves the reaction of tert-butyl carbamate with 6-azaspiro[2.5]octan-1-amine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "6-azaspiro[2.5]octan-1-amine", "coupling agent (e.g. EDCI or DCC)", "formaldehyde", "hydrogen chloride" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate and 6-azaspiro[2.5]octan-1-amine in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the organic layer.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in a mixture of formaldehyde and hydrogen chloride in a suitable solvent such as methanol.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the organic layer.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product." ] }

CAS RN

1330763-97-7

Product Name

tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.